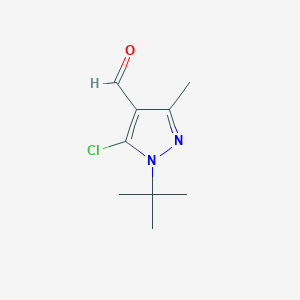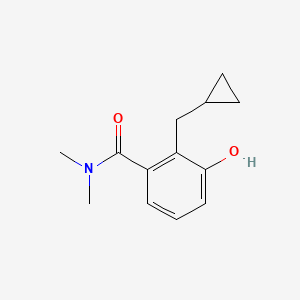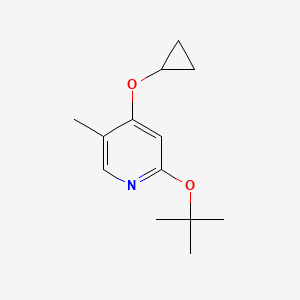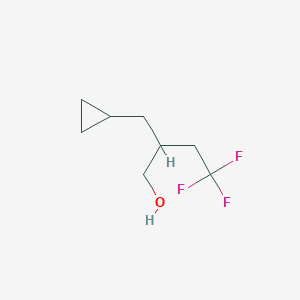
2,3-Difluoro-6-iodo-phenylacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-6-iodo-phenylacetaldehyde is an organic compound with the molecular formula C8H5F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenyl ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-iodo-phenylacetaldehyde typically involves the iodination of a difluorophenylacetaldehyde precursor
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,3-Difluoro-6-iodo-benzoic acid.
Reduction: Formation of 2,3-Difluoro-6-iodo-phenylethanol.
Substitution: Formation of various substituted phenylacetaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Difluoro-6-iodo-phenylacetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-6-iodo-phenylacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or enzyme activity. The presence of fluorine and iodine atoms may also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 2,3-Difluoro-phenylacetaldehyde
- 2,3-Difluoro-6-bromo-phenylacetaldehyde
- 2,3-Difluoro-6-chloro-phenylacetaldehyde
Comparison: 2,3-Difluoro-6-iodo-phenylacetaldehyde is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and potential applications. Compared to its bromine and chlorine analogs, the iodine derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C8H5F2IO |
|---|---|
Poids moléculaire |
282.03 g/mol |
Nom IUPAC |
2-(2,3-difluoro-6-iodophenyl)acetaldehyde |
InChI |
InChI=1S/C8H5F2IO/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2,4H,3H2 |
Clé InChI |
POKKFVDISQEGEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)F)CC=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B14850888.png)




